molecular formula C13H14BrN5O B2755580 3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one CAS No. 2380173-41-9

3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one

Cat. No. B2755580
CAS RN: 2380173-41-9
M. Wt: 336.193
InChI Key: KHNOOBYHQQMSTC-UHFFFAOYSA-N
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Description

3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one, also known as BPP-1, is a synthetic compound that has shown potential in various scientific research fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, enhancement of synaptic plasticity, and improvement of learning and memory. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one in lab experiments is its specificity for CK2, which allows for the selective inhibition of CK2 activity without affecting other kinases. However, one of the limitations of using this compound is its low solubility, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

Future research on 3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one could focus on identifying new targets for drug development, optimizing its synthesis method to improve yield and purity, and developing new formulations to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound in treating other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action has been extensively studied. This compound has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Future research on this compound could lead to the development of new drugs and the identification of new targets for drug development.

Synthesis Methods

The synthesis of 3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one involves the reaction of 5-bromopyrimidine-2-amine with 3-bromo-6-cyclopropyl-2,4-dihydroxypyridine followed by the reaction of the resulting intermediate with ethylene diamine. The final product is obtained after purification using column chromatography. This method has been reported in various scientific journals and has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one has shown potential in various scientific research fields, including cancer research, neurobiology, and drug discovery. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurobiology, this compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. This compound has also been used as a tool compound in drug discovery to identify new targets for drug development.

properties

IUPAC Name

3-[2-[(5-bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O/c14-10-6-16-13(17-7-10)15-3-4-19-8-18-11(5-12(19)20)9-1-2-9/h5-9H,1-4H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNOOBYHQQMSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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